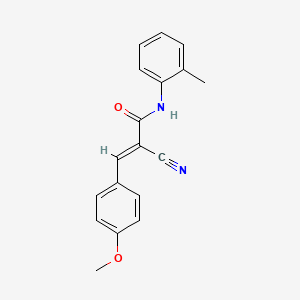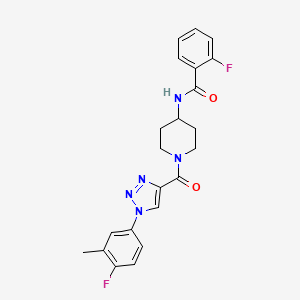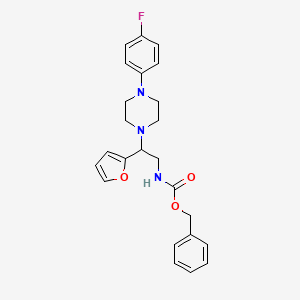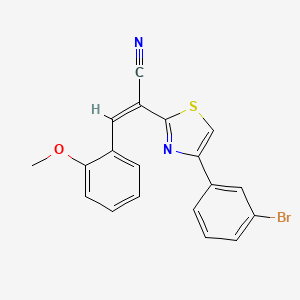![molecular formula C25H27N5O4 B2654897 2-[8-[[Bis(phenylmethyl)amino]methyl]-3-methyl-2,6-dioxo-7-purinyl]acetic acid ethyl ester CAS No. 862979-82-6](/img/no-structure.png)
2-[8-[[Bis(phenylmethyl)amino]methyl]-3-methyl-2,6-dioxo-7-purinyl]acetic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[8-[[bis(phenylmethyl)amino]methyl]-3-methyl-2,6-dioxo-7-purinyl]acetic acid ethyl ester is an alpha-amino acid ester.
Scientific Research Applications
Synthesis and Characterization
The synthesis of complex organic compounds, including esters and derivatives of acetic acid, plays a crucial role in developing materials and molecules with specific properties. For example, the synthesis of sterically-hindered bis(pentachlorophenyl)acetic acid esters and derived stable free radicals illustrates the intricate methods used to create molecules with unique characteristics, such as stability and reactivity under certain conditions (O'neill & Hegarty, 2010). Similarly, the preparation of hyperbranched aromatic polyimides via polyamic acid methyl ester precursors demonstrates the synthesis of polymers with potential applications in materials science, highlighting the role of ester functionalities in developing advanced materials (Yamanaka, Jikei, & Kakimoto, 2000).
Applications in Material Science and Chemistry
The creation of novel organic materials, such as microporous organic materials with specific fluorescent properties, showcases the application of complex esters and acetic acid derivatives in crafting materials with unique optical properties. This is illustrated by the synthesis of a novel microporous organic material with significant fluorescent spectrum and luminescence lifetime studies (Cheng, Yang, Yang, & Zhang, 2013). Additionally, the development of two-component photoresists based on acidolytic cleavage of novel ester acetal polymer highlights the application of ester derivatives in the field of photolithography, providing a basis for producing detailed and precise patterns essential for semiconductor manufacturing (Wang, Chu, & Cheng, 2007).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[8-[[Bis(phenylmethyl)amino]methyl]-3-methyl-2,6-dioxo-7-purinyl]acetic acid ethyl ester' involves the reaction of two key starting materials: 8-bromo-3-methyl-2,6-dioxo-7-purinyl acetic acid ethyl ester and bis(phenylmethyl)amine. The bromine atom on the purine ring is substituted with the bis(phenylmethyl)amine group to form the final product.", "Starting Materials": [ "8-bromo-3-methyl-2,6-dioxo-7-purinyl acetic acid ethyl ester", "bis(phenylmethyl)amine" ], "Reaction": [ "Step 1: Dissolve 8-bromo-3-methyl-2,6-dioxo-7-purinyl acetic acid ethyl ester in a suitable solvent such as dichloromethane.", "Step 2: Add bis(phenylmethyl)amine to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography using a suitable solvent system.", "Step 4: Characterize the final product using various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] } | |
CAS RN |
862979-82-6 |
Molecular Formula |
C25H27N5O4 |
Molecular Weight |
461.522 |
IUPAC Name |
ethyl 2-[8-[(dibenzylamino)methyl]-3-methyl-2,6-dioxopurin-7-yl]acetate |
InChI |
InChI=1S/C25H27N5O4/c1-3-34-21(31)17-30-20(26-23-22(30)24(32)27-25(33)28(23)2)16-29(14-18-10-6-4-7-11-18)15-19-12-8-5-9-13-19/h4-13H,3,14-17H2,1-2H3,(H,27,32,33) |
InChI Key |
CJIQQWDNAAATEV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C(=NC2=C1C(=O)NC(=O)N2C)CN(CC3=CC=CC=C3)CC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4-acetylpiperazin-1-yl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2654817.png)

![methyl 4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate](/img/structure/B2654819.png)


![ethyl 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2654823.png)
![2-[6-(4-Chlorophenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2654826.png)



![N-(3,5-dimethylphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2654833.png)